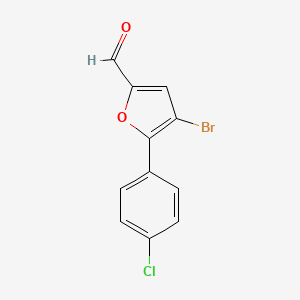

4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde

Description

4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde is a halogenated furan derivative featuring a bromine atom at position 4 of the furan ring and a para-chlorophenyl substituent at position 3.

Properties

Molecular Formula |

C11H6BrClO2 |

|---|---|

Molecular Weight |

285.52 g/mol |

IUPAC Name |

4-bromo-5-(4-chlorophenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H6BrClO2/c12-10-5-9(6-14)15-11(10)7-1-3-8(13)4-2-7/h1-6H |

InChI Key |

DHBYGOBMCJEKKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(O2)C=O)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 5-(4-chlorophenyl)furan-2-carbaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux conditions . This reaction selectively introduces a bromine atom at the 4-position of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in a solvent like ethanol.

Major Products Formed

Substitution: Formation of substituted furan derivatives.

Oxidation: Formation of 4-Bromo-5-(4-chlorophenyl)furan-2-carboxylic acid.

Reduction: Formation of 4-Bromo-5-(4-chlorophenyl)furan-2-methanol.

Scientific Research Applications

Scientific Research Applications

The applications of 4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde can be categorized into several domains:

Organic Synthesis

This compound serves as an important building block in the synthesis of various complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with potential applications in pharmaceuticals and agrochemicals.

Research has indicated that 4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde exhibits significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Activity : Similar compounds have shown promise in targeting cancer cells. For instance, structural analogs have been studied for their ability to induce apoptosis in tumor cell lines.

Material Science

The compound is also explored for its potential in developing new materials, particularly in organic electronics and photonic devices. Its electronic properties can be tuned through substitution patterns, which may enhance performance in these applications.

Case Study 1: Anticancer Activity

A study focused on a related compound demonstrated significant cytotoxic effects against human breast cancer cell lines (MDA-MB-231). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The findings suggest that 4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde could exhibit similar effects due to structural similarities.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde | MDA-MB-231 | 0.35 | Apoptosis induction |

| Control (Doxorubicin) | MDA-MB-231 | 0.05 | DNA intercalation |

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of 4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition zone, suggesting potential as a lead compound for antibiotic development.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Mechanism of Action

The mechanism of action of 4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The furan ring and the substituents can influence its binding affinity and specificity towards these targets. Molecular docking studies and density-functional theory (DFT) analyses can provide insights into its binding mechanisms and non-bonding interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

5-(4-Chlorophenyl)furan-2-carbaldehyde (1a)

- Structure : Lacks the bromine at position 4 of the furan ring.

- Synthesis : Prepared from 2-furaldehyde in water with a 45.2% yield and a melting point of 126–128°C .

- Applications : Serves as a precursor for chalcone derivatives (e.g., compound 2a), which are explored for antimicrobial and anticancer activities .

5-(4-Bromophenyl)furan-2-carbaldehyde

- Properties : CAS 20005-42-9; molecular formula C₁₁H₇BrO₂. Used in organic synthesis and pharmaceutical intermediates .

5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde

- Structure : Bromine at position 4 (furan) and a chloro group at position 2 (phenyl).

- Synthesis : CAS 874592-31-1; analyzed via HPLC, NMR, and LCMS. Applications include pharmaceutical intermediates and agrochemicals .

5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde

Halogenation on the Furan Ring

4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde

- Structure : Bromine at position 4 (furan) and fluorine at position 2 (phenyl).

- Properties : CAS 1138035-91-2; purity ≥95%. Explored for nematode attraction and antifungal activities .

4-Bromo-5-methylthiophene-2-carbaldehyde

Physicochemical and Thermodynamic Properties

Melting Points and Stability

- 4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde: Expected higher melting point than non-brominated analogs (e.g., 1a: 126–128°C) due to increased molecular weight and halogen interactions .

- Thiophene Analogs : Lower melting points (e.g., 88–90°C for 1b) highlight the impact of heterocycle polarity on stability .

Thermodynamic Data (Indirect Evidence)

Pharmaceutical Intermediates

- Halogenated Furanones: Natural analogs like 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone inhibit bacterial quorum sensing, indicating possible applications for synthetic halogenated furans .

Nematode Attraction

- Furan-2-carbaldehyde Derivatives: Compounds with a furan ring (e.g., furan-2-yl methanol) attract C. elegans, suggesting brominated variants could modulate nematode behavior .

Structural and Electronic Effects

Halogen Impact

Substitution Patterns

- Para vs. Ortho Substitution : Para-substituted phenyl groups (e.g., 4-chlorophenyl) optimize π-π stacking in crystal structures, whereas ortho-substituents (e.g., 2-chlorophenyl) may introduce torsional strain .

Biological Activity

4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanism of action.

Chemical Structure

The compound features a furan ring substituted with a bromine atom and a chlorophenyl group, which may contribute to its biological activity. The structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of furan compounds exhibit significant anticancer properties. For instance, compounds similar to 4-bromo-5-(4-chlorophenyl)furan-2-carbaldehyde have shown promising results against various cancer cell lines.

In these studies, the compound demonstrated inhibition of cell proliferation with varying degrees of efficacy across different cancer types. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents like bromine and chlorine enhances the anticancer activity by increasing lipophilicity and improving interaction with biological targets.

Antibacterial Activity

The antibacterial potential of 4-bromo-5-(4-chlorophenyl)furan-2-carbaldehyde has also been explored. It has been reported to exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 | |

| Escherichia coli | 13.40 | |

| Pseudomonas aeruginosa | 11.29 |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, though specific pathways for this compound require further elucidation.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various strains.

These findings suggest that the compound may inhibit fungal growth through mechanisms similar to those observed in bacterial inhibition.

Case Studies

A notable case study involved the synthesis and evaluation of a series of furan derivatives, including those similar to 4-bromo-5-(4-chlorophenyl)furan-2-carbaldehyde. These derivatives were tested for their ability to inhibit cholinesterases and showed varying degrees of inhibition, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.